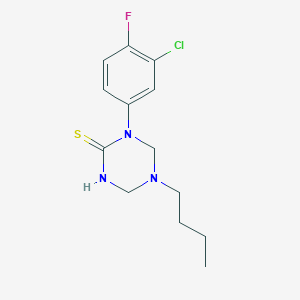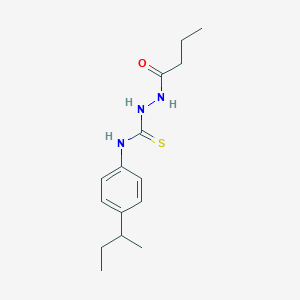![molecular formula C23H16N4O2S B4632364 7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)
7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, typically involves several steps. Drev et al. (2014) described the synthesis of similar 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. Their method included steps like treating methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3, followed by reactions with amines or alcohols, and concluding with hydrolysis and amidation (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines, including this compound, features a fused ring system, which is essential for its chemical behavior and interactions. The structural uniqueness of this class is emphasized by Gregg et al. (2007), who identified pyrazolo[1,5-a]pyrimidines as a privileged structure for library synthesis due to their core molecular characteristics (Gregg et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to their reactive sites. Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, indicating their capacity for substitution reactions at different ring positions, which can significantly alter their chemical properties (Huppatz, 1985).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives like solubility, melting points, and crystal structure are influenced by their molecular framework and substituents. For instance, Liu et al. (2016) studied a similar compound, determining its crystal structure, which is a critical aspect of understanding its physical properties (Liu et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidines are dictated by their functional groups and structural configuration. Cheong et al. (2010) investigated the significance of the furyl ring substitution in pyrazolo-triazolo-pyrimidines, highlighting how structural modifications can impact the chemical behavior and affinity of these compounds (Cheong et al., 2010).
Applications De Recherche Scientifique
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, to which 7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs, is recognized as a privileged structure in drug discovery. This scaffold serves as a building block for drug-like candidates, exhibiting a broad range of medicinal properties. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. There's considerable potential for medicinal chemists to further exploit this scaffold in developing new drug candidates. The synthesis and significant biological properties, along with SAR studies of pyrazolo[1,5-a]pyrimidine derivatives, have been outlined, emphasizing the synthetic strategies employed and the biological activities observed (Cherukupalli et al., 2017).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, have found applications as optical sensors. These compounds, owing to their ability to form both coordination and hydrogen bonds, are suitable for use as sensing probes. The review of literature from 2005 to 2020 highlights the versatility of pyrimidine-based optical sensors in both sensing applications and their range of biological and medicinal applications. This underlines the dual utility of pyrimidine derivatives as both exquisite sensing materials and potent bioactive molecules (Jindal & Kaur, 2021).
Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery
The fusion of pyrazole with the pyrimidine scaffold has yielded compounds with notable antimicrobial potency. This review focuses on the diverse synthetic approaches and the antimicrobial efficacy of pyrazole clubbed/fused pyrimidines. Strategies such as ring variation, ring fusion, substitution variant, and spacer addition, especially with electron-withdrawing groups at active sites on pyrazole and pyrimidine, have proven effective in achieving potent antimicrobial motifs. This highlights the potential of pyrazole-bearing pyrimidine analogues in the development of new antimicrobials (Trivedi, Joshi, & Patel, 2022).
Propriétés
IUPAC Name |
7-(furan-2-yl)-N-(2-phenylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c28-23(26-18-9-4-5-11-21(18)30-16-7-2-1-3-8-16)17-15-25-27-19(12-13-24-22(17)27)20-10-6-14-29-20/h1-15H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRQWDSKYNWHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)


